Cas no 414876-38-3 (1-(4-chlorophenyl)methyl-4-methylpiperazine)
1-(4-chlorophenyl)methyl-4-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 414876-38-3
- SR-01000201679
- SR-01000201679-1
- EN300-1196673
- 1-[(4-chlorophenyl)methyl]-4-methylpiperazine
- SCHEMBL2056138
- AB00077309-01
- STK118375
- 1-(4-chlorobenzyl)-4-methylpiperazine
- Cambridge id 5260350
- AKOS003974206
- Piperazine, 1-[(4-chlorophenyl)methyl]-4-methyl-
- 1-(4-chlorophenyl)methyl-4-methylpiperazine
-
- Inchi: 1S/C12H17ClN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
- InChI Key: VGVGYIHPXCKJOQ-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(Cl)C=C2)CCN(C)CC1
Computed Properties
- Exact Mass: 224.1080262g/mol
- Monoisotopic Mass: 224.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 6.5Ų
1-(4-chlorophenyl)methyl-4-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1196673-0.05g |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 0.05g |
$612.0 | 2023-05-23 | ||
| Enamine | EN300-1196673-0.1g |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 0.1g |
$640.0 | 2023-05-23 | ||
| Enamine | EN300-1196673-0.25g |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 0.25g |
$670.0 | 2023-05-23 | ||
| Enamine | EN300-1196673-0.5g |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 0.5g |
$699.0 | 2023-05-23 | ||
| Enamine | EN300-1196673-1.0g |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 1g |
$728.0 | 2023-05-23 | ||
| Enamine | EN300-1196673-2.5g |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 2.5g |
$1428.0 | 2023-05-23 | ||
| Enamine | EN300-1196673-5.0g |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 5g |
$2110.0 | 2023-05-23 | ||
| Enamine | EN300-1196673-10.0g |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 10g |
$3131.0 | 2023-05-23 | ||
| Enamine | EN300-1196673-50mg |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 50mg |
$348.0 | 2023-10-03 | ||
| Enamine | EN300-1196673-100mg |
1-[(4-chlorophenyl)methyl]-4-methylpiperazine |
414876-38-3 | 100mg |
$364.0 | 2023-10-03 |
1-(4-chlorophenyl)methyl-4-methylpiperazine Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-(4-chlorophenyl)methyl-4-methylpiperazine
1-(4-Chlorophenyl)methyl-4-methylpiperazine: A Comprehensive Overview
1-(4-Chlorophenyl)methyl-4-methylpiperazine, identified by the CAS number 414876-38-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperazines, which are six-membered azacyclic structures widely recognized for their applications in drug design and synthesis. The presence of a chlorine atom at the para position of the phenyl ring and a methyl group on the piperazine nitrogen introduces unique electronic and steric properties, making it a valuable building block in medicinal chemistry.
The structural elucidation of 1-(4-chlorophenyl)methyl-4-methylpiperazine reveals a molecule with a piperazine ring substituted at position 1 by a benzyl group bearing a chlorine substituent and at position 4 by a methyl group. This substitution pattern not only enhances the compound's stability but also imparts distinct pharmacokinetic properties. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly those targeting central nervous system disorders.
From a synthetic perspective, the preparation of 1-(4-chlorophenyl)methyl-4-methylpiperazine involves multi-step reactions, often utilizing nucleophilic aromatic substitution or reductive amination techniques. Researchers have explored various optimization strategies to improve yield and purity, leveraging advancements in catalytic systems and reaction conditions. These efforts have been documented in recent publications, underscoring the compound's role as a versatile precursor in organic synthesis.
The physicochemical properties of 1-(4-chlorophenyl)methyl-4-methylpiperazine are critical for its application in pharmaceuticals. Its solubility profile, stability under physiological conditions, and ability to form hydrogen bonds make it an attractive candidate for drug delivery systems. Moreover, computational studies have revealed its potential to interact with key biological targets, such as GABA receptors, which are implicated in anxiety and epilepsy.
In terms of applications, 1-(4-chlorophenyl)methyl-4-methylpiperazine has been extensively studied for its role in drug discovery programs. For instance, it has been employed as an intermediate in the synthesis of antipsychotic agents and analgesics. Recent breakthroughs in medicinal chemistry have further expanded its utility, with researchers exploring its potential as a modulator of ion channels and enzymes involved in neurodegenerative diseases.
The latest research on 1-(4-chlorophenyl)methyl-4-methylpiperazine has focused on its pharmacokinetic profile and toxicity assessment. Preclinical studies indicate that it exhibits favorable absorption and distribution characteristics, with minimal toxicity at therapeutic doses. These findings have paved the way for its consideration in clinical trials targeting chronic pain conditions.
In conclusion, 1-(4-chlorophenyl)methyl-4-methylpiperazine, CAS No. 414876-38-3, stands out as a pivotal molecule in contemporary organic chemistry and pharmacology. Its unique structure, coupled with promising biological activities, positions it as a key player in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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